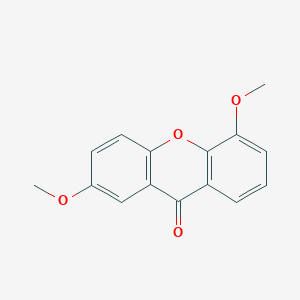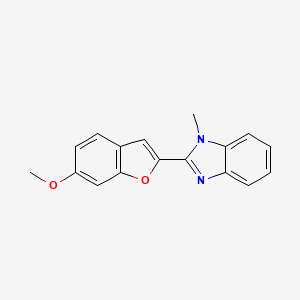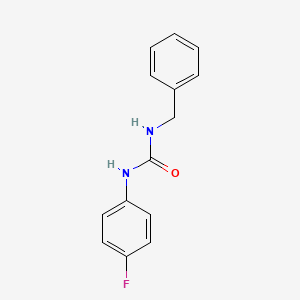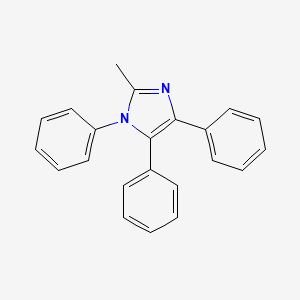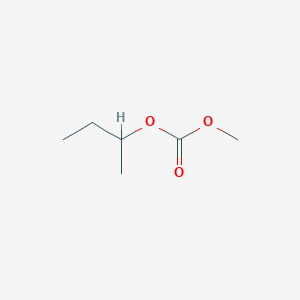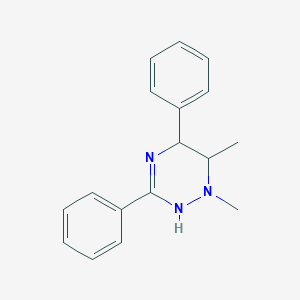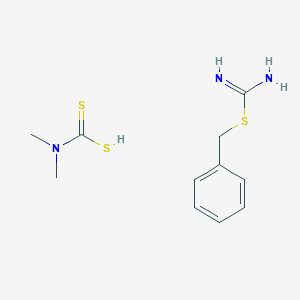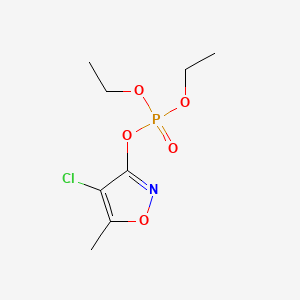
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate is a chemical compound with the molecular formula C8H13ClNO5P It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate typically involves the cycloaddition reaction of appropriate precursors. One common method is the reaction of 4-chloro-5-methylisoxazole with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-methylisoxazole: A precursor in the synthesis of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate.
Diethyl phosphorochloridate: Another precursor used in the synthesis.
Other Isoxazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
32306-28-8 |
|---|---|
Formule moléculaire |
C8H13ClNO5P |
Poids moléculaire |
269.62 g/mol |
Nom IUPAC |
(4-chloro-5-methyl-1,2-oxazol-3-yl) diethyl phosphate |
InChI |
InChI=1S/C8H13ClNO5P/c1-4-12-16(11,13-5-2)15-8-7(9)6(3)14-10-8/h4-5H2,1-3H3 |
Clé InChI |
BTEYJUVXDUKKHW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=NOC(=C1Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



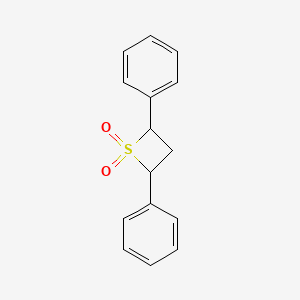
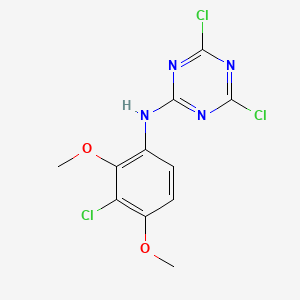

![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
